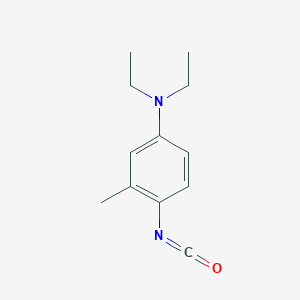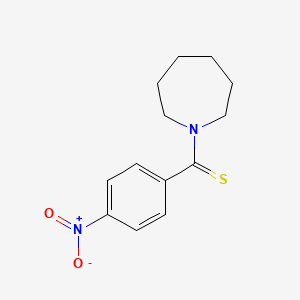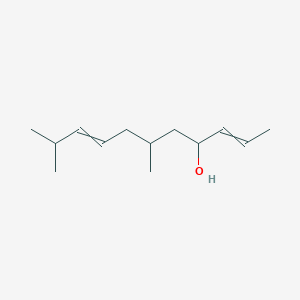![molecular formula C20H16O4S2 B14351924 1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene CAS No. 98496-56-1](/img/structure/B14351924.png)
1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected through a phenylethene moiety and disulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by subsequent dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of zeolite beta as a catalyst is crucial for the efficient alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene involves its ability to mediate radical polymerization reactions. The phenylethene moiety facilitates the formation of radical intermediates, which then propagate the polymerization process. The disulfonyl groups enhance the stability of the radical intermediates, leading to controlled polymerization and the formation of low molecular weight polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacks the disulfonyl groups.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with a different arrangement of functional groups.
Uniqueness
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is unique due to the presence of disulfonyl groups, which impart distinct chemical reactivity and stability compared to its analogues. This uniqueness makes it valuable in specific applications, particularly in controlled radical polymerization processes.
Propiedades
Número CAS |
98496-56-1 |
|---|---|
Fórmula molecular |
C20H16O4S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
FRTXIJXFCAVKSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


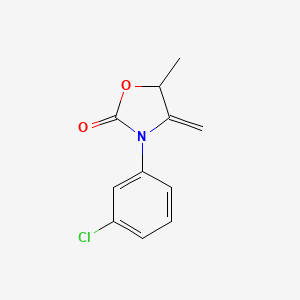
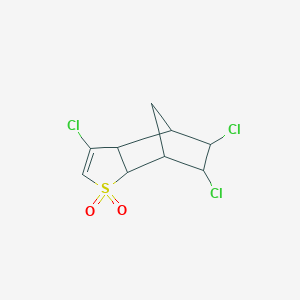
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
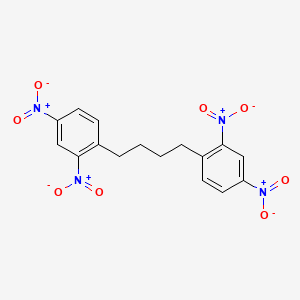
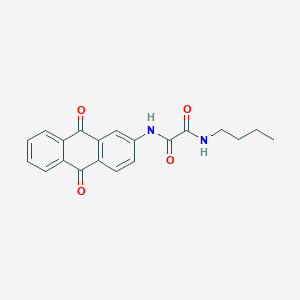


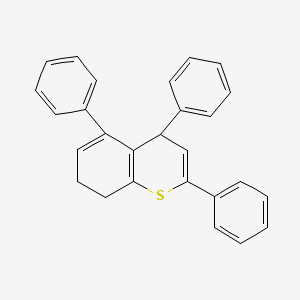
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
